molecular formula C16H13BrClNO3 B5986461 ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate

ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate

Cat. No.: B5986461
M. Wt: 382.63 g/mol
InChI Key: AMLBZVQZQOLSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate, also known as BAC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BAC is a member of the benzamide class of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is not yet fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells, inflammatory cells, and viral particles. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been found to disrupt the lipid membrane of viral particles, preventing their entry into host cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in inflammatory cells. Additionally, this compound has been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate in lab experiments is its high yield and reliability of synthesis. Additionally, this compound has been found to have a broad range of potential therapeutic applications, making it a useful compound for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate. One area of interest is the development of this compound-based therapies for cancer, inflammatory diseases, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, research is needed to evaluate the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

Ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-bromo-benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 4-aminobenzoate in the presence of a base to form this compound. The yield of the synthesis process is typically high, making it a reliable method for obtaining this compound.

Scientific Research Applications

Ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been found to have a range of potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In particular, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have anti-viral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-9-11(17)5-8-14(13)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLBZVQZQOLSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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